5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Description
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol (CAS: 879896-60-3) . It features a pyridine core substituted with a carbonitrile group at the 2-position and a 4-methylpiperazine moiety at the 5-position. This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its structural versatility. It is commercially available as a building block, with pricing reflecting its high purity (95%) and demand in specialized syntheses .
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)13-9-11/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQEWVOVVIDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233827 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-60-3 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a suitable pyridine derivative. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with 1-methylpiperazine . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as palladium complexes to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound readily undergoes nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic acid as a solvent, and palladium complexes as catalysts . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination followed by nucleophilic substitution with 1-methylpiperazine yields this compound .
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine and Thiazole Families
Compounds with pyrimidine or thiazole cores but similar substituents (e.g., carbonitrile, piperazine) have been synthesized and evaluated for biological activity, particularly as kinase inhibitors:
Table 1: Key Pyrimidine and Thiazole Derivatives
Key Observations :
- Replacement of the pyridine core with pyrimidine (as in 12l, 12m, 12n) increases molecular complexity and weight, correlating with enhanced biological activity (e.g., CDK9 inhibition).
- The 4-methylpiperazine group in the target compound is replaced with acetylpiperazine or piperidine in analogues, altering solubility and target affinity .
Pyridine Derivatives with Varied Substituents
Other pyridine-based carbonitriles with distinct substituents highlight the impact of functional groups on properties:
Table 2: Pyridine-Carbonitrile Analogues
Key Observations :
- Trifluoromethyl groups (e.g., in 5-(Trifluoromethyl)picolinonitrile) enhance electron-withdrawing effects, increasing reactivity in coupling reactions compared to the target compound’s methylpiperazine group .
- Amino substitutions (e.g., 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile) introduce hydrogen-bonding capabilities, broadening utility in drug design .
Pyrimidinecarbonitrile with Piperazine Moieties
A pyrimidine derivative with a piperazine group and extended aromaticity demonstrates divergent properties:
Key Observations :
- The larger aromatic system (pyrimidine + pyridyl + methoxyphenyl) increases molecular weight and predicted boiling point (542.7°C), suggesting higher thermal stability than the target compound .
Biological Activity
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure:
The molecular formula of this compound is CHN. The compound features a pyridine ring substituted with a 4-methylpiperazine and a cyano group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 201.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown promise against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC values indicating potent cytotoxicity.
The mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways. It may act by disrupting DNA replication or interfering with protein synthesis, leading to reduced viability of cancer cells.
Table 2: Biological Activity Summary
| Activity Type | Target Cell Line | IC Value (µM) |
|---|---|---|
| Antimicrobial | E. coli | 15 |
| Anticancer | A549 | 10 |
| Anticancer | MCF-7 | 8 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The compound was found to inhibit biofilm formation significantly, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Cancer Cell Apoptosis
In another study, the compound was tested for its ability to induce apoptosis in multiple myeloma cells. The results indicated a marked increase in apoptosis markers when treated with the compound, highlighting its potential as an anticancer agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activities. Variations in substituents on the piperazine or pyridine rings have been shown to influence their potency and selectivity.
Comparative Analysis
When compared with other similar compounds, such as pyridine derivatives with different substituents, this compound exhibits unique properties that enhance its therapeutic potential.
Table 3: Comparison with Similar Compounds
| Compound Name | IC (µM) | Activity Type |
|---|---|---|
| This compound | 10 | Anticancer |
| Compound A (similar structure) | 25 | Anticancer |
| Compound B (different substituent) | 20 | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
